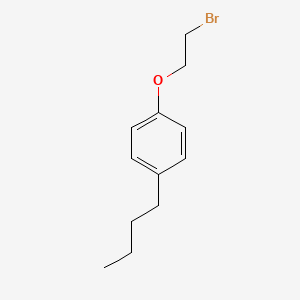

1-(2-Bromoethoxy)-4-butylbenzene

説明

1-(2-Bromoethoxy)-4-butylbenzene is a brominated aromatic ether characterized by a bromoethoxy (–OCH₂CH₂Br) group and a butyl (–C₄H₉) substituent at the para positions of the benzene ring. Such compounds are typically synthesized via nucleophilic substitution reactions using bases like anhydrous K₂CO₃ under mild conditions, yielding intermediates for pharmaceuticals or agrochemicals .

特性

CAS番号 |

37142-34-0 |

|---|---|

分子式 |

C12H17BrO |

分子量 |

257.17 g/mol |

IUPAC名 |

1-(2-bromoethoxy)-4-butylbenzene |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8H,2-4,9-10H2,1H3 |

InChIキー |

KTTXTHGVBRJKBU-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=C(C=C1)OCCBr |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(2-ブロモエトキシ)-4-ブチルベンゼンは、求核置換反応によって合成することができます。一般的な方法は、4-ブチルフェノールと2-ブロモエタノールを、炭酸カリウムなどの塩基の存在下で反応させることです。 この反応は通常、アセトニトリルやジメチルホルムアミド(DMF)などの有機溶媒中で還流条件下で行われます .

工業生産方法: 1-(2-ブロモエトキシ)-4-ブチルベンゼンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、効率的な混合と熱伝達を確保するために、連続フローリアクターが使用されます。 反応条件は、収率と純度を最大化するように最適化されており、多くの場合、触媒と高度な精製技術が使用されます .

化学反応の分析

反応の種類: 1-(2-ブロモエトキシ)-4-ブチルベンゼンは、以下を含むさまざまな化学反応を起こします。

求核置換: ブロモ基は、アミン、チオール、アルコキシドなどの他の求核剤に置き換えることができます。

酸化: この化合物は、対応するアルコールまたはケトンを形成するように酸化することができます。

一般的な試薬と条件:

求核置換: 極性非プロトン性溶媒中におけるアジ化ナトリウム、チオシアン酸カリウム、またはアルコキシドナトリウムなどの試薬。

酸化: 酸性または塩基性条件における過マンガン酸カリウムまたは三酸化クロムなどの試薬。

主な生成物:

求核置換: 生成物には、さまざまな官能基を持つ4-ブチルフェノール誘導体が含まれます。

酸化: 生成物には、4-ブチルベンズアルデヒドまたは4-ブチル安息香酸が含まれます。

還元: 主な生成物は4-ブチルフェノールです.

科学研究への応用

1-(2-ブロモエトキシ)-4-ブチルベンゼンは、科学研究においていくつかの応用があります。

有機合成: これは、より複雑な有機分子の合成における中間体として役立ちます。

材料科学: この化合物は、特定の特性を持つポリマーや先進材料の調製に使用されます。

科学的研究の応用

Synthesis and Intermediate Applications

The compound is primarily utilized as an intermediate in organic synthesis. For instance, it can be used to synthesize various derivatives that exhibit biological activity. The following table summarizes some synthetic routes involving 1-(2-Bromoethoxy)-4-butylbenzene:

| Synthetic Route | Product | Yield | Conditions |

|---|---|---|---|

| Reaction with Grignard reagents | 4-Butyl-2-ethoxyphenol | 75% | Ether solvent, reflux |

| Coupling with aryl halides | 4-Butyl-2-bromophenol | 60% | Palladium-catalyzed conditions |

| Nucleophilic substitution reactions | Various substituted phenols | Variable | Base-mediated |

Biological Applications

1-(2-Bromoethoxy)-4-butylbenzene has been explored for its potential biological applications. For example, it has been investigated as a precursor for compounds that target specific enzymes or receptors in the body.

Case Study: Dapagliflozin Synthesis

One notable application is its use in synthesizing dapagliflozin, a medication for type 2 diabetes. The compound serves as a key intermediate in the multi-step synthesis of this drug, demonstrating its importance in pharmaceutical chemistry .

Material Science Applications

In addition to its role in medicinal chemistry, 1-(2-Bromoethoxy)-4-butylbenzene has potential applications in material science. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

Research has shown that incorporating 1-(2-Bromoethoxy)-4-butylbenzene into polymer matrices can enhance mechanical properties and thermal stability. This has implications for creating advanced materials suitable for various industrial applications .

作用機序

1-(2-ブロモエトキシ)-4-ブチルベンゼンの作用機序には、求核剤および求電子剤に対する反応性に関与します。ブロモエトキシ基は、求核置換反応において脱離基として作用し、新しい炭素-ヘテロ原子結合の形成を促進します。 この化合物の反応性は、ベンゼン環上のブチル基の電子効果および立体効果の影響を受けます .

類似の化合物:

1-(2-ブロモエトキシ)-2-エトキシベンゼン: 構造は類似していますが、追加のエトキシ基が存在し、反応性と用途が異なります.

1-(2-ブロモエトキシ)-2-(2-メトキシエトキシ)エタン: より長いエチレングリコール鎖が含まれており、溶解性と反応性に影響を与えます.

1-(2-ブロモエトキシ)-2-ブロモベンゼン: 追加のブロモ基があり、置換反応においてより反応性が高くなります.

ユニークさ: 1-(2-ブロモエトキシ)-4-ブチルベンゼンは、ブチル基の存在によりユニークです。ブチル基は、特定の立体効果と電子効果を与えます。 これは、さまざまな用途に合わせて調整された特性を持つ化合物の合成における貴重な中間体になります .

類似化合物との比較

Key Observations :

Trends :

生物活性

1-(2-Bromoethoxy)-4-butylbenzene is an organic compound that has garnered attention for its potential biological activities. As a member of the substituted benzene family, this compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

The chemical formula for 1-(2-Bromoethoxy)-4-butylbenzene is . It features a bromine atom and an ethoxy group attached to a butyl-substituted benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 253.17 g/mol |

| Boiling Point | Approximately 250 °C |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for 1-(2-Bromoethoxy)-4-butylbenzene involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of the bromoethoxy group allows for nucleophilic substitution reactions, while the butyl group may enhance lipophilicity, facilitating membrane penetration.

Biological Activity

Research indicates that 1-(2-Bromoethoxy)-4-butylbenzene exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains. For example, in vitro tests have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxic Effects : Some studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in specific cancer types, although further research is needed to elucidate the pathways involved.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized several derivatives of 1-(2-Bromoethoxy)-4-butylbenzene and tested their antimicrobial activity. Results showed that modifications to the ethoxy group significantly enhanced activity against Staphylococcus aureus, indicating structure-activity relationships that merit further exploration .

- Cytotoxicity Assessment : In a controlled laboratory setting, 1-(2-Bromoethoxy)-4-butylbenzene was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting potential as an anticancer agent .

Research Findings

Recent findings highlight the versatility of 1-(2-Bromoethoxy)-4-butylbenzene in biological applications:

- Pharmacological Potential : Its unique structure allows it to serve as a scaffold for developing novel therapeutics targeting specific receptors or pathways in disease processes.

- Environmental Impact Studies : Investigations into the environmental persistence and degradation of brominated compounds have raised concerns about their ecological impact, emphasizing the need for responsible handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。